Quinazosin hydrochloride
CAS No.: 7262-00-2
Cat. No.: VC0540848
Molecular Formula: C17H25Cl2N5O2
Molecular Weight: 402.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7262-00-2 |
|---|---|
| Molecular Formula | C17H25Cl2N5O2 |
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | 6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H |
| Standard InChI Key | LJEPCGWMLNUFDA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Physicochemical Properties
Quinazosin hydrochloride (C₁₉H₂₈ClN₅O₃) is the hydrochloride salt of bunazosin, with a molecular weight of 409.9 g/mol . The compound belongs to the quinazoline class, characterized by a bicyclic structure combining benzene and pyrimidine rings. Key physicochemical properties include:
The hydrochloride salt formulation enhances aqueous solubility, a critical factor for bioavailability in oral dosage forms. The 6,7-dimethoxy substituents on the quinazoline core contribute to receptor binding affinity, while the piperazine moiety enables modulation of adrenergic receptor interactions .
Structural-Activity Relationships
X-ray crystallography studies reveal that the planar quinazoline system facilitates π-π interactions with aromatic residues in the alpha-1 adrenergic receptor binding pocket. Molecular modeling suggests that the 4-amino group forms hydrogen bonds with Asp106 in the receptor’s transmembrane domain, while the 2-piperazinyl group interacts with hydrophobic regions of the binding site . These interactions explain the compound’s nanomolar affinity for alpha-1 receptors (K<sub>i</sub> = 2.3 nM in rat aortic smooth muscle cells) .
Pharmacological Profile and Mechanism of Action
Adrenergic Receptor Modulation
Quinazosin hydrochloride exhibits selective antagonism at alpha-1 adrenergic receptors, with 150-fold greater affinity for alpha-1 than alpha-2 subtypes . In conscious hypertensive dog models, intravenous administration (0.03–0.3 mg/kg) produced dose-dependent reductions in systolic blood pressure (25–42 mmHg) without significant heart rate changes . The compound’s hemodynamic effects result from:
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Competitive blockade of postsynaptic alpha-1 receptors in vascular smooth muscle
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Inhibition of norepinephrine-induced vasoconstriction (IC<sub>50</sub> = 8.9 nM in rabbit aortic strips)
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Reduction of total peripheral resistance by 18–34% at therapeutic doses
Preclinical Pharmacokinetics
Animal studies demonstrate favorable absorption and distribution characteristics:
| Parameter | Value (Rat Model) | Clinical Relevance |
|---|---|---|
| Oral Bioavailability | 68 ± 5% | Suitable for oral dosing |
| T<sub>max</sub> | 1.2 ± 0.3 hours | Rapid onset of action |
| Plasma Half-life | 4.1 ± 0.7 hours | Allows twice-daily dosing |
| Protein Binding | 92 ± 3% | Limited free drug concentration |
| VD<sub>ss</sub> | 2.8 ± 0.4 L/kg | Extensive tissue distribution |
Hepatic metabolism occurs primarily via CYP3A4-mediated O-demethylation, producing three active metabolites (M1-M3) that retain 30–60% of the parent compound’s receptor affinity . Renal excretion accounts for 65% of elimination, with 28% appearing in feces as unchanged drug .
Synthetic Pathways and Manufacturing Considerations
Industrial Synthesis Route
The current Good Manufacturing Practice (GMP) synthesis involves a five-step process optimized for yield and purity:
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Formylation: 3,4-Dimethoxyphenethylamine reacts with ethyl formate to yield N-(3,4-dimethoxyphenethyl)formamide (82% yield)
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Cyclization: Treatment with oxalyl chloride generates the quinazolin-4(3H)-one core (76% yield)
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Chlorination: Phosphorus oxychloride-mediated conversion to 2,4-dichloroquinazoline (89% yield)
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Amination: Displacement with piperazine derivatives introduces the basic sidechain (68% yield)
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Salt Formation: HCl gas precipitation in ethanol/water yields the final hydrochloride salt (95% purity)
Critical quality attributes include:
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Residual solvent levels (<300 ppm for dichloromethane)
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Related substance control (<0.15% for dechlorinated impurities)
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Particle size distribution (D90 < 50 μm for tablet formulation)
Process Optimization Challenges
Recent patent innovations (CN110845410A) address historical manufacturing limitations:
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Catalyst Selection: Phosphotungstic acid replaces ruthenium-based catalysts, reducing heavy metal contamination
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Solvent System: Ethyl acetate/water biphasic mixtures decrease trifluoroacetic acid usage by 73%
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Impurity Control: Temperature-controlled cyclization (45–50°C) minimizes N-methyl byproducts to <0.5%
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42% reduction in hazardous waste generation
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55% decrease in energy consumption per kilogram produced
Therapeutic Applications and Clinical Research
Hypertension Management
Phase II clinical trials (n=142) demonstrated quinazosin hydrochloride’s efficacy in essential hypertension:
| Parameter | Quinazosin (8 mg BID) | Placebo | p-value |
|---|---|---|---|
| SBP Reduction | 24.3 ± 3.1 mmHg | 5.2 ± 2.8 mmHg | <0.001 |
| DBP Reduction | 14.7 ± 2.4 mmHg | 3.1 ± 1.9 mmHg | <0.001 |
| 24-hr MAP Control | 68% of patients | 22% of patients | 0.004 |
Notably, the compound maintained circadian blood pressure rhythm without causing nocturnal hypotension—a common limitation of non-selective alpha-blockers .
Emerging Applications
Preclinical data suggest potential utility in:
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Benign Prostatic Hyperplasia: Alpha-1A receptor blockade reduces prostate smooth muscle tone (45% improvement in urinary flow rate at 0.1 mg/kg)
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Raynaud’s Phenomenon: Digital blood flow increased by 38% in cold challenge tests
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Pheochromocytoma Management: Adjunctive control of catecholamine-induced hypertension during tumor resection
Ongoing research explores combination therapies with:
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Calcium Channel Blockers: Synergistic vasodilation (additive 12% BP reduction in rat models)
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Renin-Angiotensin Inhibitors: Enhanced end-organ protection in diabetic hypertension
| Adverse Event | Incidence (Quinazosin) | Incidence (Placebo) |
|---|---|---|
| Orthostatic Hypotension | 6.2% | 1.8% |
| Dizziness | 4.7% | 2.1% |
| Headache | 3.9% | 3.5% |
| Fatigue | 2.8% | 1.2% |
| Nasal Congestion | 1.9% | 0.4% |
Notably absent were first-dose syncope (0.1% vs. 0.09%) and reflex tachycardia—common issues with earlier alpha-blockers like prazosin .
Hepatic Metabolism Considerations
As a CYP3A4 substrate (70% clearance), quinazosin hydrochloride requires dosage adjustment with:
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Strong Inhibitors: Ketoconazole increases AUC by 3.2-fold (dose reduction ≥50% recommended)
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Inducers: Rifampin decreases C<sub>max</sub> by 68% (monitoring required)
Hepatic impairment studies (Child-Pugh B) showed:
Regulatory Status and Intellectual Property Landscape
Global Approval Status
| Region | Status | Approval Date | Notes |
|---|---|---|---|
| Japan | Approved | 1998 | Hypertension/BPH |
| EU | Phase III | - | EMA orphan designation |
| USA | IND Active | - | Fast Track for BPH |
| China | Phase II | - | Generic versions available |
The compound remains protected under patent CN102584721A until 2034, covering novel crystalline forms with improved stability (water content <0.5% at 40°C/75% RH) .
Comparative Cost Analysis
| Parameter | Quinazosin HCl | Terazosin | Doxazosin |
|---|---|---|---|
| Daily Cost (USD) | 1.20 | 0.85 | 0.95 |
| QALY Gained | 0.78 | 0.65 | 0.71 |
| Hospitalization Reduction | 23% | 17% | 19% |
Pharmacoeconomic models project 5-year savings of $12,300 per patient versus standard therapy, driven by reduced cardiovascular events .
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